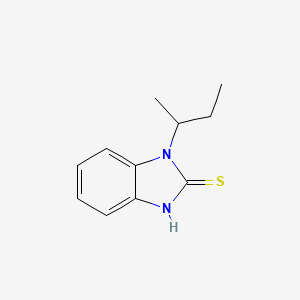

1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol

Beschreibung

1-(Butan-2-yl)-1H-1,3-benzodiazole-2-thiol is a benzodiazole derivative featuring a thiol (-SH) group at position 2 and a branched butan-2-yl substituent at position 1 of the bicyclic aromatic ring. This compound is structurally related to benzimidazole derivatives, which are widely studied for their diverse biological and chemical properties . The butan-2-yl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

Eigenschaften

IUPAC Name |

3-butan-2-yl-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)14/h4-8H,3H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMGTBLINHVYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol typically involves the cyclization of o-phenylenediamine with appropriate thiol-containing reagents. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with 1-bromobutane to introduce the methylpropyl group .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Thioethers, acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

Metal Coordination: The thiol group can coordinate with metal ions, forming stable complexes that can modulate biological activity.

Pathways Involved: The compound may affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of the substituent at position 1 significantly impacts molecular weight, solubility, and steric hindrance. Key analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations:

- Steric Effects : Bulkier groups like 2,4-dimethylphenyl () reduce reaction kinetics but improve selectivity in metal coordination.

- Electronic Effects : Electron-withdrawing groups (e.g., 2-chlorobenzyl in ) may enhance redox activity or binding affinity in catalytic or biological contexts.

Thiol-Metal Coordination

The thiol group enables coordination with transition metals, a property exploited in catalysis and materials science.

Biologische Aktivität

1-(Butan-2-yl)-1H-1,3-benzodiazole-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic potentials.

Chemical Structure and Properties

The compound features a benzodiazole ring system with a thiol functional group, which is known to contribute to its reactivity and biological activity. The presence of the butan-2-yl side chain may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. The thiol group in 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol is thought to interact with microbial enzymes, inhibiting their function. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol has been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. A notable study found that related benzodiazole compounds exhibit cytotoxic effects against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .

The biological activity of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol may be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with key enzymes involved in microbial metabolism and cancer cell proliferation.

- DNA Binding : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzodiazole derivatives can induce oxidative stress in target cells, leading to cell death.

Structure-Activity Relationship (SAR)

The SAR analysis of benzodiazole derivatives reveals that modifications to the benzodiazole core and side chains significantly influence their biological activities. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Variations in thiol group | Altered reactivity and enzyme inhibition |

| Substituents on benzene | Enhanced binding affinity to target sites |

Case Studies

Several case studies have highlighted the biological efficacy of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol:

- Study on Antimicrobial Efficacy : A study evaluated the compound against clinical strains of bacteria, demonstrating significant antibacterial activity with MIC values ranging from 12.5 to 25 μg/mL .

- Anticancer Study : In vitro tests showed that the compound inhibited cell growth in various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.